![molecular formula C18H18N4O3 B2857013 (1H-indol-6-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034223-90-8](/img/structure/B2857013.png)
(1H-indol-6-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Description
Scientific Research Applications
Antimicrobial and Antifungal Properties
Some pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized using citrazinic acid as a starting material, have shown promising antibacterial and antifungal activities. These activities are comparable to those of standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antitumor Activity
Compounds formed by two indole systems separated by a heterocycle (pyridine or piperazine) have been synthesized and submitted to the National Cancer Institute for evaluation of antitumor activity in the human cell line screen. The pyridine derivatives showed more activity than the piperazine derivatives (Andreani et al., 2008).
Synthesis and Crystal Structure
A new spiro[indoline–naphthaline]oxazine derivative was successfully synthesized and its structure characterized by various spectroscopic methods and single-crystal X-ray diffraction. This compound exhibited excellent photochromism properties in different solvents (Li et al., 2015).
Potential as Antiviral Agents
β-Carboline derivatives have been synthesized and evaluated for inhibition activity against both HIV-1 and HIV-2 strains. Some analogues displayed selective inhibition of the HIV-2 strain, making them potential candidates for anti-HIV-2 drugs (Ashok et al., 2015).
Chemical Modifications and Metabolic Activation Studies
Studies on 3-Amino-1-methyl-5H-pyrido[4,3-b]indole and 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole showed their binding to DNA covalently after metabolic activations, crucial for understanding the mutagenic and carcinogenic properties of these compounds (Hashimoto & Shudo, 1985).
properties
IUPAC Name |
1H-indol-6-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-4-5-17(21-20-16)25-14-7-9-22(11-14)18(23)13-3-2-12-6-8-19-15(12)10-13/h2-6,8,10,14,19H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPPDLHSURMJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone |
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